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Compound of Interest

Compound Name: 5-(2-Nitrophenyl)-2-furaldehyde

Cat. No.: B1298063 Get Quote

An In-depth Technical Guide to 5-(2-
Nitrophenyl)-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 5-(2-Nitrophenyl)-2-furaldehyde (CAS No. 20000-96-8), a heterocyclic aldehyde

of interest in medicinal chemistry and materials science. This document details the compound's

known physical characteristics, chemical reactivity, and potential biological mechanisms of

action. Included are detailed experimental protocols for its synthesis, spectroscopic data for

characterization, and a visualization of its putative antimicrobial signaling pathway.

Introduction
5-(2-Nitrophenyl)-2-furaldehyde is an organic compound featuring a furan ring substituted

with a nitrophenyl group and an aldehyde functional group. This molecular architecture makes

it a valuable intermediate for the synthesis of more complex molecules, particularly in the realm

of drug discovery where the nitrofuran scaffold is a known pharmacophore with established

antimicrobial properties. The presence of the nitro group and the aldehyde functionality imparts

specific reactivity to the molecule, making it a versatile building block for various chemical

transformations.
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Physical and Chemical Properties
The physical and chemical properties of 5-(2-Nitrophenyl)-2-furaldehyde are summarized

below. These properties are crucial for its handling, storage, and application in synthetic

chemistry.

Physical Properties
A compilation of the key physical properties of 5-(2-Nitrophenyl)-2-furaldehyde is presented

in Table 1.

Property Value Reference(s)

CAS Number 20000-96-8 [1][2]

Molecular Formula C₁₁H₇NO₄ [1][2]

Molecular Weight 217.18 g/mol [1][2]

Appearance Solid

Melting Point 94-97 °C

Boiling Point 105-107 °C at 30 mmHg

Chemical Properties
5-(2-Nitrophenyl)-2-furaldehyde exhibits reactivity characteristic of both aromatic nitro

compounds and aldehydes. The aldehyde group can readily undergo nucleophilic addition and

condensation reactions, while the nitrophenyl group can be subject to reduction of the nitro

moiety. The furan ring itself can participate in various aromatic substitution reactions.

Spectroscopic Data
Detailed experimental spectral data for 5-(2-Nitrophenyl)-2-furaldehyde is not readily

available in the public domain. However, data for the isomeric 5-(4-Nitrophenyl)-2-furaldehyde

can be used as a reference for spectroscopic characterization, keeping in mind that the

substitution pattern will influence the exact spectral details.
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¹H and ¹³C NMR Spectroscopy (Reference Data for 5-(4-
Nitrophenyl)-2-furaldehyde)
The following table summarizes the expected NMR spectral data based on the 4-nitro isomer.

Nucleus
Chemical Shift
(ppm)

Multiplicity Assignment

¹H 9.7 (approx.) s Aldehyde proton

8.3 (approx.) d
Protons on the

nitrophenyl ring

7.9 (approx.) d
Protons on the

nitrophenyl ring

7.4 (approx.) d Furan ring proton

7.3 (approx.) d Furan ring proton

¹³C 178 (approx.) Aldehyde carbonyl

155-120 (approx.) Aromatic carbons

Disclaimer: The NMR data presented is for the isomeric 5-(4-Nitrophenyl)-2-furaldehyde and

should be used for reference purposes only. Actual chemical shifts for 5-(2-Nitrophenyl)-2-
furaldehyde will vary.

Infrared (IR) Spectroscopy (Reference Data for 5-(4-
Nitrophenyl)-2-furaldehyde)
The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~1680 Strong C=O stretch (aldehyde)

~1520 and ~1340 Strong
N-O asymmetric and

symmetric stretch (nitro group)

~3100-3000 Medium C-H stretch (aromatic)

~1600, ~1475 Medium to Weak C=C stretch (aromatic rings)

Disclaimer: The IR data is based on the functional groups present and reference spectra of

similar compounds. Actual peak positions may vary.

Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of the compound.

m/z Interpretation

217 [M]⁺, Molecular ion

Experimental Protocols
The synthesis of 5-(2-Nitrophenyl)-2-furaldehyde can be achieved through several synthetic

routes. Two plausible methods are the Meerwein arylation and the Suzuki-Miyaura cross-

coupling reaction. A detailed protocol for a similar compound, 5-(2-chloro-4-nitrophenyl)furan-2-

carbaldehyde, via a Meerwein-type reaction is provided below as a representative experimental

procedure.[1]

Synthesis of 5-(2-chloro-4-nitrophenyl)furan-2-
carbaldehyde (Representative Protocol)
Materials:

2-chloro-4-nitroaniline
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Concentrated Hydrochloric Acid (HCl)

Water

Sodium Nitrite (NaNO₂)

Furfural

Copper(II) Chloride (CuCl₂)

Ethanol

Procedure:

Dissolve 8 g of 2-chloro-4-nitroaniline in a mixture of concentrated HCl and water (1:1) with

stirring.

Cool the mixture in an ice bath to 0-5 °C.

Slowly add a solution of sodium nitrite (0.07 mol) dropwise to the cooled mixture.

Allow the reaction to proceed for one hour to complete the diazotization, then filter the

reaction mixture and collect the filtrate.

To the filtrate, add furfural (0.05 mol), followed by the dropwise addition of a solution of

copper chloride (2 g in 10 ml of water).

Continue stirring the reaction mixture for 4 hours and then leave it overnight at room

temperature.

Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the

purified product.[1]

Experimental Workflow for Synthesis
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Experimental Workflow: Synthesis of 5-(Aryl)-2-furaldehyde

Diazotization

Meerwein Arylation

Work-up and Purification

1. Dissolve Arylamine
in HCl/Water

2. Cool to 0-5 °C

3. Add NaNO2 solution

4. Stir for 1 hour

5. Add Furfural to
diazonium salt solution

Filtrate

6. Add CuCl2 solution

7. Stir for 4 hours

8. Leave overnight

9. Filter precipitate

10. Dry the solid

11. Recrystallize from Ethanol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 5-aryl-2-furaldehydes via Meerwein arylation.
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Biological Activity and Signaling Pathways
Derivatives of nitrofuran are known for their broad-spectrum antimicrobial activity against both

Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the

reductive activation of the nitro group by bacterial nitroreductases.

Antimicrobial Mechanism of Action
The prevailing hypothesis for the antimicrobial action of nitrofurans is as follows:

Uptake and Activation: The nitrofuran compound is taken up by the bacterial cell.

Reductive Activation: Inside the bacterium, flavoproteins (nitroreductases) reduce the 5-nitro

group. This process generates highly reactive electrophilic intermediates, such as nitroso

and hydroxylamine derivatives.

Cellular Damage: These reactive intermediates are non-specific in their targets and can

cause widespread damage to cellular macromolecules. This includes:

DNA Damage: The intermediates can cause strand breakage and other lesions in the

bacterial DNA.

Ribosomal Inhibition: They can bind to ribosomal proteins and RNA, thereby inhibiting

protein synthesis.

Enzyme Inhibition: Key enzymes involved in metabolic pathways, such as the citric acid

cycle and carbohydrate metabolism, can be inhibited.

This multi-targeted mechanism of action is thought to be a reason for the relatively low

incidence of bacterial resistance to nitrofurans.

Putative Antimicrobial Signaling Pathway
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Putative Antimicrobial Signaling Pathway of Nitrofurans
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Caption: Proposed mechanism of antimicrobial action for nitrofuran derivatives.
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Conclusion
5-(2-Nitrophenyl)-2-furaldehyde is a versatile chemical intermediate with significant potential

in the development of novel therapeutic agents and functional materials. Its synthesis can be

achieved through established organic reactions, and its biological activity is rooted in the well-

characterized antimicrobial properties of the nitrofuran class. This technical guide provides a

foundational understanding of this compound for researchers and developers in the chemical

and pharmaceutical sciences. Further research is warranted to fully elucidate the specific

spectral properties and biological activities of this particular isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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